molecular formula C31H39Br B14400158 1,1',1''-(Bromomethanetriyl)tris(4-tert-butylbenzene) CAS No. 87655-62-7

1,1',1''-(Bromomethanetriyl)tris(4-tert-butylbenzene)

Katalognummer: B14400158
CAS-Nummer: 87655-62-7
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: FDERMJJAMHDFQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is a complex organic compound characterized by the presence of three tert-butylbenzene groups attached to a central bromomethane unit. This compound is notable for its bulky structure, which can influence its reactivity and applications in various fields of chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) typically involves the bromination of a precursor compound. One common method is the free radical bromination of 4-tert-butylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) in chemical reactions typically involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates can then undergo further transformations, leading to the final products. The bulky tert-butyl groups can influence the reactivity by providing steric hindrance, which can affect the rate and selectivity of the reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is unique due to its central bromomethane unit connecting three bulky tert-butylbenzene groups. This structure provides distinct steric and electronic properties, making it valuable in specific synthetic applications where such characteristics are desired .

Eigenschaften

CAS-Nummer

87655-62-7

Molekularformel

C31H39Br

Molekulargewicht

491.5 g/mol

IUPAC-Name

1-[bromo-bis(4-tert-butylphenyl)methyl]-4-tert-butylbenzene

InChI

InChI=1S/C31H39Br/c1-28(2,3)22-10-16-25(17-11-22)31(32,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3

InChI-Schlüssel

FDERMJJAMHDFQN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.